molecular formula C14H8BrN3 B1398532 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile CAS No. 158958-90-8

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No. B1398532
M. Wt: 298.14 g/mol
InChI Key: SXEYMXXDOUNBSC-UHFFFAOYSA-N
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Description

“4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is a chemical compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds . It is synthesized from α-bromoketones and 2-aminopyridine . This compound is a key intermediate in the synthesis of various pharmaceutical molecules .


Synthesis Analysis

The synthesis of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” involves a chemodivergent process. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Molecular Structure Analysis

The molecular formula of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” is C14H8BrN3 . It is a complex molecule with a fused nitrogen-bridged heterocyclic structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile” are complex and involve multiple steps . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

Synthesis and Characterization

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile and its derivatives have been synthesized and characterized for their potential applications in various fields. For instance, the synthesis and characterization of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives demonstrate the compound's versatility in chemical synthesis (Achugatla, Ghashang, & Guhanathan, 2017).

Structural Elucidation and Antitumor Activity

The structure elucidation and Density Functional Theory (DFT) study of derivatives, such as the synthesis of a new thiazole–pyridine anchored NNN donor and its cobalt(II) complex, has shown potential antitumor activity against U937 cancer cells. This highlights the compound's significance in the development of new anticancer agents (Bera et al., 2021).

Chemodivergent Synthesis

The compound has been utilized in chemodivergent synthesis processes. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridines under varying conditions, demonstrating the compound's utility in creating diverse chemical structures (Liu et al., 2019).

Crystal Structure Analysis

Detailed crystal structure analysis of benzimidazole substituted acrylonitriles and benzimidazo[1, 2-a]quinolines, which are related to 4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile, has been conducted. This research contributes to understanding the molecular and crystal structures of such compounds, which is crucial for their application in material science and pharmaceuticals (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Cyclization Reactions

The compound's derivatives have been used in cyclization reactions to produce various heterocyclic compounds. Such reactions are fundamental in organic synthesis and have broad applications in developing pharmaceuticals and other organic compounds (Khlebnikov, Kostik, & Kostikov, 1991).

properties

IUPAC Name

4-(3-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3/c15-14-13(11-6-4-10(9-16)5-7-11)17-12-3-1-2-8-18(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYMXXDOUNBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Jiang, D Guo, Y Zhang, QP Shen, S Tang, J You… - …, 2020 - thieme-connect.com
By using pyridinium tribromide as the bromo source, an efficient and practical protocol for the synthesis of C3-brominated imidazo[1,2-a]pyridines through ultrasound-promoted and Na …
Number of citations: 15 www.thieme-connect.com
L Van Der Westhuizen - 2019 - scholar.sun.ac.za
Cancer is a leading cause of death and disease worldwide with an increasing number of cases reported annually. There is therefore an ever-present need for improved diagnosis and …
Number of citations: 2 scholar.sun.ac.za
L van der Westhuizen, J Weisner, A Taher… - …, 2022 - Wiley Online Library
Akt is a protein kinase that has been implicated in the progression of cancerous tumours. A number of covalent allosteric Akt inhibitors are known, and based on these scaffolds, a small …
R Semwal, C Ravi, R Kumar, R Meena… - The Journal of Organic …, 2018 - ACS Publications
We report herein an effective method for the halogenation of imidazo-fused heterocycles using readily available sodium salts (NaCl/NaBr/NaI) as halogen source and K 2 S 2 O 8 (or) …
Number of citations: 88 pubs.acs.org
BO Sucu - Medicinal Chemistry Research, 2022 - Springer
Imidazo[1,2-a]pyridine cores have increasing importance in the pharmaceutical industry with their wide range pharmacological activities. In this study, two series of imidazopyridine …
Number of citations: 2 link.springer.com
PP Sen, VJ Roy, S Raha Roy - The Journal of Organic Chemistry, 2022 - ACS Publications
An atom economic method demonstrates the involvement of noncovalent interaction via hydrogen or halogen bonding interaction in triggering paired electrolysis for the group transfer …
Number of citations: 6 pubs.acs.org
Y Yuan, A Yao, Y Zheng, M Gao, Z Zhou, J Qiao, J Hu… - Iscience, 2019 - cell.com
Organic halides (RX) are prevalent structural motifs in pharmaceutical molecules and key building blocks for the synthesis of fine chemicals. Although a number of routes are available …
Number of citations: 112 www.cell.com

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